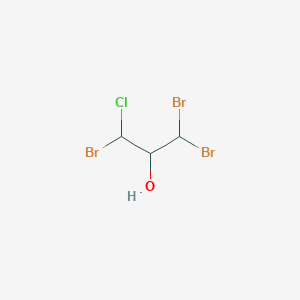
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation and other transition-metal-catalyzed reactions. For example, the use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported for the hydrogenation of pyridine derivatives .
化学反応の分析
Types of Reactions
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are also frequently used .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
科学的研究の応用
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in its binding mode and biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of both a phenyl group and a piperidine ring, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for greater exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .
特性
CAS番号 |
62836-27-5 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
4-phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-15-14(16(20)18-9-5-2-6-10-18)13(11-17-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,19) |
InChIキー |
SAIIDPYPECJGQS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2C(CNC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
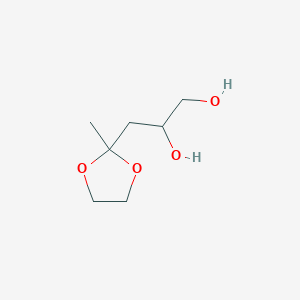
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
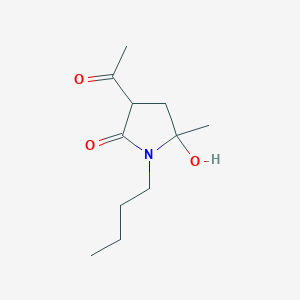
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


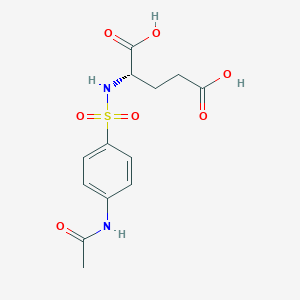
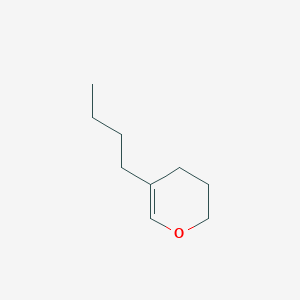
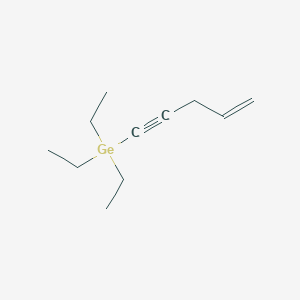
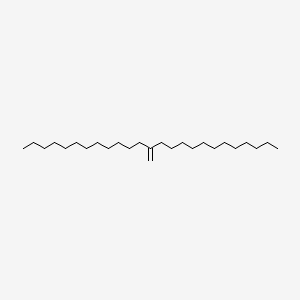
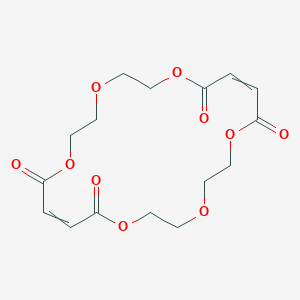
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
